(Z)-Pralidoxime methylsulfonate
Descripción
(Z)-Pralidoxime methylsulfonate is an oxime compound used as an antidote for organophosphate (OP) poisoning. It functions by reactivating acetylcholinesterase (AChE) inhibited by OP agents, thereby mitigating cholinergic toxicity. The methylsulfonate salt form enhances solubility and stability, facilitating intramuscular administration via auto-injectors in emergency settings . While structurally similar to pralidoxime chloride (2-PAM), its pharmacokinetic profile may differ due to the methylsulfonate moiety, which influences absorption and distribution .
Propiedades
Número CAS |
29603-50-7 |
|---|---|
Fórmula molecular |
C8H12N2O4S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
Clave InChI |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
SMILES canónico |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.
Alkylation with methyl iodide: in the presence of a suitable solvent.
Conversion to the mesylate salt: by reacting with methanesulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted pyridinium compounds.
Oxidation and Reduction: Formation of corresponding oximes and reduced amines.
Aplicaciones Científicas De Investigación
Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and interactions with biological molecules.
Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.
Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.
Mecanismo De Acción
Pralidoxime mesylate, (Z)- reactivates acetylcholinesterase by binding to the enzyme’s anionic site. This binding displaces the organophosphate from the esteratic site, allowing the enzyme to regain its activity . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .
Comparación Con Compuestos Similares
Efficacy in Reactivating AChE
Key Findings :
- (Z)-Pralidoxime methylsulfonate and pralidoxime chloride exhibit OP-dependent efficacy , with better reactivation of diethyl OP-inhibited AChE than dimethyl OPs .
- Obidoxime outperforms pralidoxime in reactivation potency and clinical outcomes, particularly for diethyl OPs .
- Experimental oximes (e.g., K-27, K-48) show promise due to blood-brain barrier (BBB) penetration , addressing pralidoxime’s inability to counteract CNS toxicity .
Pharmacokinetic Properties
Key Findings :
Adverse Effects and Clinical Limitations
- Pralidoxime salts : Associated with increased incidence of intermediate syndrome (RR = 1.63) and ventilator dependence .
- Obidoxime: Potential hepatotoxicity at high doses, though less frequently reported than pralidoxime’s side effects .
- Experimental oximes: Limited toxicity data, but preclinical studies show favorable safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
